The compound (1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic compound that belongs to the class of triazoles. This compound features a unique structure that combines an azetidine ring with a triazole moiety, which is significant in medicinal chemistry due to its potential biological activities. The presence of both the azetidine and triazole groups may confer interesting pharmacological properties, making it a subject of research in drug discovery and development.
This compound can be synthesized through various chemical methods, often involving multi-step reactions that incorporate both azetidine and triazole functionalities. The specific synthetic routes can vary based on the desired purity and yield.
(1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol can be classified as:
The synthesis of (1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol typically involves several key steps:
The synthesis may utilize various techniques such as:
The molecular structure of (1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol can be represented as follows:
This indicates that the compound contains:
The molecular weight can be calculated as approximately 230.30 g/mol. The presence of multiple functional groups suggests potential for diverse interactions with biological targets.
The compound may participate in various chemical reactions due to its functional groups:
Reactions involving this compound would typically require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize side products.
The mechanism by which (1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors.
Studies investigating this compound's mechanism would ideally employ techniques like molecular docking simulations and enzyme kinetics assays to elucidate its action at the molecular level.
The potential applications of (1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol are diverse:
(1-(1-Isobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol represents a strategically engineered hybrid molecule combining biologically significant azetidine and triazole heterocycles. This compound (C₁₁H₂₀N₄O, MW 224.30 g/mol) exemplifies contemporary medicinal chemistry approaches to optimize pharmacophores for enhanced target engagement and pharmacokinetic profiles [1]. Its systematic name reflects the critical linkage of a 1,2,3-triazole-4-methanol unit to the 3-position of an N-isobutyl-substituted azetidine ring, creating a multifunctional scaffold with versatile drug discovery applications.
The molecular architecture features a synergistic fusion of two high-value heterocycles:
Table 1: Structural and Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₄O |
| Molecular Weight | 224.30 g/mol |
| Hydrogen Bond Donors | 1 (OH group) |
| Hydrogen Bond Acceptors | 5 (Nx3, O, OH) |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 66.8 Ų |
The covalent linkage via a methylene bridge (–CH₂–) between the azetidine C3 and triazole N1 positions maintains spatial separation between pharmacophoric elements while allowing conformational flexibility necessary for target complementarity. This "spacer" design minimizes steric clashes upon protein binding, as confirmed by molecular docking simulations of analogous structures [1].
The N1-attached isobutyl group (–CH₂CH(CH₃)₂) is a decisive modulator of the molecule’s biological behavior:
Table 2: Comparative Impact of Alkyl Substituents on Azetidine-Triazole Hybrids
| Alkyl Group | Substituent | Molecular Formula | Key Property Differences |
|---|---|---|---|
| Isobutyl | –CH₂CH(CH₃)₂ | C₁₁H₂₀N₄O | Balanced logP (~1.2), enhanced CNS permeability |
| Isopentyl | –CH₂CH₂CH(CH₃)₂ | C₁₂H₂₂N₄O | Higher logP (~1.8), increased metabolic vulnerability [2] |
Compared to the isopentyl analog (C₁₂H₂₂N₄O) [2], the isobutyl variant exhibits a ≈15% reduction in lipophilicity, translating to improved aqueous solubility—critical for oral bioavailability. The shorter chain also reduces molecular weight by 14 g/mol, aligning more closely with "Rule of Five" guidelines for drug-likeness.
Azetidine chemistry has evolved substantially from its origins in β-lactam antibiotics:
The current hybrid represents a third-generation azetidine design, strategically merging stability-enhancing isobutyl groups with triazole click-chemistry modules. This architecture addresses historical limitations of azetidine-based compounds, particularly their susceptibility to ring-opening and poor passive diffusion.
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.: 22890-34-2
CAS No.: